![molecular formula C11H12ClN3O2 B6610212 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride CAS No. 2247107-75-9](/img/structure/B6610212.png)
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride (AMPT) is a synthetic small molecule that has been studied extensively for its potential applications in scientific research. AMPT has been shown to act as an inhibitor of the enzyme monoamine oxidase (MAO), which plays a key role in the regulation of neurotransmitter levels in the brain. AMPT has also been studied for its potential as a therapeutic agent for the treatment of neurological and psychiatric disorders.
Applications De Recherche Scientifique
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride has been widely studied for its potential applications in scientific research. It has been used as a tool to study the function of MAO and its role in the regulation of neurotransmitter levels in the brain. This compound has also been used to study the effects of MAO inhibitors on the metabolism of neurotransmitters, such as serotonin and dopamine. In addition, this compound has been used to study the effects of MAO inhibitors on the release of neurotransmitters from nerve cells and to study the effects of MAO inhibitors on the activity of other enzymes involved in the metabolism of neurotransmitters.
Mécanisme D'action
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride acts as an inhibitor of MAO by binding to the active site of the enzyme and preventing its activity. This inhibition of MAO activity results in increased levels of neurotransmitters, such as serotonin and dopamine, in the brain. The increased levels of these neurotransmitters can lead to a variety of effects, including improved mood, increased alertness, and improved cognitive function.
Biochemical and Physiological Effects
The inhibition of MAO by this compound has been shown to have a variety of biochemical and physiological effects. The increased levels of serotonin and dopamine in the brain can lead to improved mood, increased alertness, and improved cognitive function. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as to reduce the levels of certain hormones, such as cortisol.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and purify. In addition, this compound is a relatively selective inhibitor of MAO, meaning that it does not affect the activity of other enzymes involved in the metabolism of neurotransmitters. However, this compound has some limitations, including the fact that it is not very stable and rapidly decomposes in the presence of air and light.
Orientations Futures
The potential future directions of research on 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride are numerous. Further studies could be conducted to explore the effects of this compound on other enzymes involved in the metabolism of neurotransmitters and to explore the potential therapeutic applications of this compound in the treatment of neurological and psychiatric disorders. In addition, further studies could be conducted to explore the effects of this compound on other biochemical and physiological processes, such as inflammation and oxidative stress. Finally, further studies could be conducted to explore the potential of this compound as a tool for studying the effects of MAO inhibitors on the release of neurotransmitters from nerve cells.
Méthodes De Synthèse
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is synthesized from the reaction of 4-aminoacetophenone with 2-methyl-2,4-dihydro-1H-pyrimidine-4-thione hydrochloride in the presence of a base catalyst. The reaction is carried out in an organic solvent, such as ethanol, at a temperature of around 70°C. The product is then purified by column chromatography and recrystallization. The final product is a white powder that is soluble in water and has a melting point of 145-148°C.
Propriétés
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXVXUAMFBFGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B6610136.png)
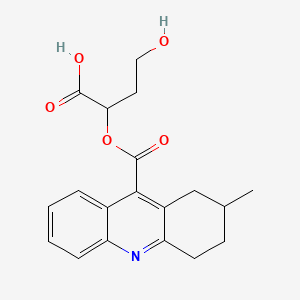
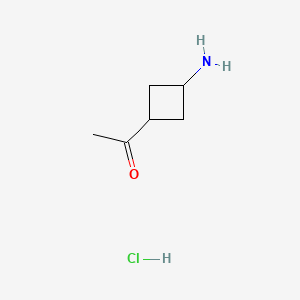

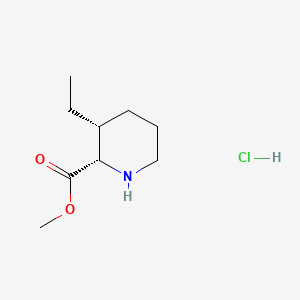
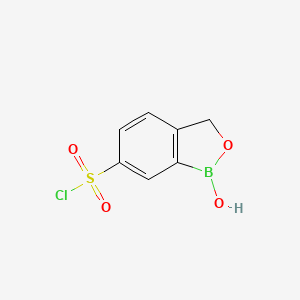


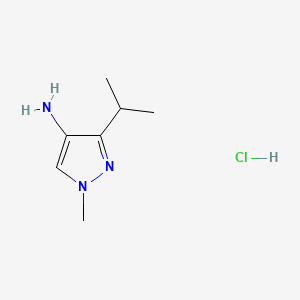
![methyl 2-benzyl-octahydropyrano[3,4-c]pyrrole-3a-carboxylate](/img/structure/B6610209.png)

![{2,2-difluoro-3-methylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B6610221.png)

![dimethyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B6610254.png)
